molecular formula C17H37ClN2O B14316963 N,N,N-Triethyl-3-(octanoylamino)propan-1-aminium chloride CAS No. 113576-11-7

N,N,N-Triethyl-3-(octanoylamino)propan-1-aminium chloride

Cat. No.: B14316963
CAS No.: 113576-11-7
M. Wt: 320.9 g/mol
InChI Key: DOERGEOBJPVOLI-UHFFFAOYSA-N
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Description

N,N,N-Triethyl-3-(octanoylamino)propan-1-aminium chloride is a quaternary ammonium compound with a unique structure that combines an aminium group with an octanoylamino moiety. This compound is known for its surfactant properties and is used in various industrial and scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N,N-Triethyl-3-(octanoylamino)propan-1-aminium chloride typically involves the reaction of N,N,N-triethyl-1,3-diaminopropane with octanoyl chloride. The reaction is carried out in an organic solvent such as dichloromethane, under anhydrous conditions to prevent hydrolysis of the acyl chloride. The resulting product is then treated with hydrochloric acid to form the chloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

N,N,N-Triethyl-3-(octanoylamino)propan-1-aminium chloride undergoes various chemical reactions, including:

    Substitution Reactions: The chloride ion can be substituted with other anions such as bromide or iodide.

    Hydrolysis: In the presence of water, the compound can hydrolyze to form the corresponding amine and octanoic acid.

    Oxidation and Reduction: The compound can undergo oxidation to form N-oxide derivatives or reduction to form secondary amines.

Common Reagents and Conditions

    Substitution: Silver nitrate (AgNO₃) in aqueous solution.

    Hydrolysis: Dilute hydrochloric acid (HCl) or sodium hydroxide (NaOH).

    Oxidation: Hydrogen peroxide (H₂O₂) or peracids.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Major Products Formed

    Substitution: N,N,N-Triethyl-3-(octanoylamino)propan-1-aminium bromide or iodide.

    Hydrolysis: N,N,N-Triethyl-3-aminopropan-1-aminium chloride and octanoic acid.

    Oxidation: N,N,N-Triethyl-3-(octanoylamino)propan-1-aminium N-oxide.

    Reduction: N,N-Diethyl-3-(octanoylamino)propan-1-amine.

Scientific Research Applications

N,N,N-Triethyl-3-(octanoylamino)propan-1-aminium chloride has a wide range of applications in scientific research:

    Chemistry: Used as a phase transfer catalyst in organic synthesis.

    Biology: Employed in the study of cell membrane interactions due to its surfactant properties.

    Medicine: Investigated for its potential use in drug delivery systems.

    Industry: Utilized in the formulation of detergents and disinfectants.

Mechanism of Action

The mechanism of action of N,N,N-Triethyl-3-(octanoylamino)propan-1-aminium chloride involves its interaction with cell membranes. The compound’s surfactant properties allow it to disrupt lipid bilayers, leading to increased permeability and potential cell lysis. This makes it effective as a disinfectant and in drug delivery applications where membrane penetration is required.

Comparison with Similar Compounds

Similar Compounds

  • N,N,N-Trimethyl-3-(octanoylamino)propan-1-aminium chloride
  • N,N,N-Triethyl-3-(decanoylamino)propan-1-aminium chloride
  • N,N,N-Triethyl-3-(hexanoylamino)propan-1-aminium chloride

Uniqueness

N,N,N-Triethyl-3-(octanoylamino)propan-1-aminium chloride is unique due to its specific chain length and the presence of the octanoylamino group. This combination provides optimal surfactant properties, making it more effective in disrupting lipid bilayers compared to similar compounds with shorter or longer alkyl chains.

Properties

CAS No.

113576-11-7

Molecular Formula

C17H37ClN2O

Molecular Weight

320.9 g/mol

IUPAC Name

triethyl-[3-(octanoylamino)propyl]azanium;chloride

InChI

InChI=1S/C17H36N2O.ClH/c1-5-9-10-11-12-14-17(20)18-15-13-16-19(6-2,7-3)8-4;/h5-16H2,1-4H3;1H

InChI Key

DOERGEOBJPVOLI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(=O)NCCC[N+](CC)(CC)CC.[Cl-]

Origin of Product

United States

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